

Technical Guide: Structure-Activity Relationship of Bromophenoxy Pyrazoles

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Compound of Interest

Compound Name: 1-(2-(4-Bromophenoxy)ethyl)pyrazole

CAS No.: 1150271-30-9

Cat. No.: B1522712

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Executive Summary

Bromophenoxy pyrazoles represent a privileged scaffold in agrochemical and pharmaceutical discovery, distinguished by their dual efficacy as Protoporphyrinogen Oxidase (PPO) inhibitors (herbicidal) and bacterial enoyl-ACP reductase inhibitors (antimicrobial). This guide analyzes the structural determinants governing their potency, focusing on the critical role of the bromophenoxy moiety in modulating lipophilicity (

), metabolic stability, and halogen-bonding interactions within the active site.

Chemical Scaffold & Rationale

The core structure consists of a pyrazole ring substituted with a bromophenoxy group. The pharmacological efficacy relies on the interplay between three distinct domains:

- The Pyrazole Core: Acts as a rigid spacer, orienting the side chains in a specific vector to engage the target protein (e.g.,

-

stacking with PPO Phe392).

- The Bromophenoxy Tail: The bromine atom at the para position of the phenoxy ring serves two functions:
 - Lipophilicity: Increases membrane permeability (crucial for uptake in waxy leaf cuticles or bacterial cell walls).
 - Metabolic Blocking: The C-Br bond is stronger than C-H, preventing rapid oxidative metabolism (hydroxylation) at the vulnerable para position, thereby extending half-life ().
- The N1-Aryl Substituent: Typically a 2,4-dihalo-phenyl group, essential for occupying the hydrophobic pocket of the target enzyme.

Synthetic Pathways[1][2][3]

The synthesis of bromophenoxy pyrazoles typically follows a convergent route. The most robust method involves the construction of the pyrazole ring followed by etherification, or the use of a pre-functionalized building block.

DOT Diagram: Synthetic Workflow

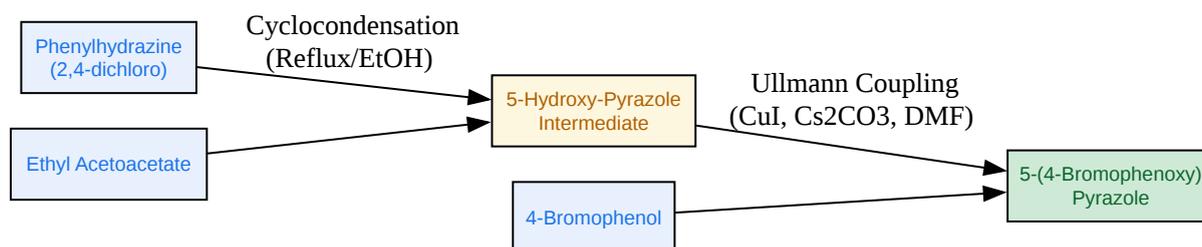


Figure 1: Convergent synthesis via Ullmann-type etherification of a 5-hydroxypyrazole precursor.

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Detailed Protocol: Ullmann-Type Etherification

Objective: Synthesis of 1-(2,4-dichlorophenyl)-3-methyl-5-(4-bromophenoxy)-1H-pyrazole.

- Reagents:

- 1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-ol (1.0 eq)
- 1-bromo-4-iodobenzene (1.2 eq) [Alternative: 4-bromophenol with chloropyrazole]
- Cesium Carbonate (
 , 2.0 eq)
- Copper(I) Iodide (CuI, 10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Solvent: Anhydrous DMF
- Procedure:
 - Step 1: Charge a flame-dried Schlenk flask with the pyrazol-5-ol,
 , CuI, and phenanthroline.
 - Step 2: Evacuate and backfill with Argon (3x) to remove oxygen (critical for Cu-catalysis).
 - Step 3: Add the aryl halide and anhydrous DMF via syringe.
 - Step 4: Heat the mixture to 110°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
 - Step 5: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad.
 - Step 6: Wash filtrate with brine (3x) to remove DMF. Dry over
 and concentrate.
 - Step 7: Purify via silica gel column chromatography.

Structure-Activity Relationship (SAR)[4]

The position and electronic nature of the bromine substituent are pivotal. The following table summarizes the SAR trends observed in PPO inhibition assays (IC50 values are representative of the class).

Substituent (R)	Position	Electronic Effect ()	LogP	Relative Potency (PPO)	Mechanistic Insight
-H	N/A	0.00	3.2	1x (Baseline)	Rapid metabolic degradation.
-F	Para	0.06	3.4	2.5x	Improved metabolic stability; weak halogen bond.
-Cl	Para	0.23	3.9	8.0x	Good lipophilicity/size balance.
-Br	Para	0.23	4.1	12.5x	Optimal. Strong halogen bond donor (sigma-hole) to carbonyl backbone of target.
-Br	Meta	0.23	4.1	4.0x	Steric clash prevents optimal seating in the active site pocket.
-OCH3	Para	-0.27	3.1	0.5x	Electron donation reduces acidity; poor binding.

Key Insight: The para-bromo substituent is superior because it projects into a hydrophobic cleft of the PPO enzyme, displacing water molecules (entropy gain) and forming a halogen bond with backbone carbonyls.

Mechanism of Action: PPO Inhibition[4][5][6]

Target: Protoporphyrinogen Oxidase (PPO/Protox), the enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll biosynthetic pathway.[1]

Mechanism:

- Inhibition: The bromophenoxy pyrazole mimics the substrate (Protoporphyrinogen IX), competitively binding to the PPO active site.
- Accumulation: Substrate accumulates and leaks from the chloroplast into the cytoplasm.
- Peroxidation: In the cytoplasm, non-enzymatic oxidation converts the substrate to Protoporphyrin IX.
- Cell Death: Upon light exposure, Protoporphyrin IX generates singlet oxygen (1O_2), causing rapid lipid peroxidation and membrane disintegration.

DOT Diagram: Mechanism of Action

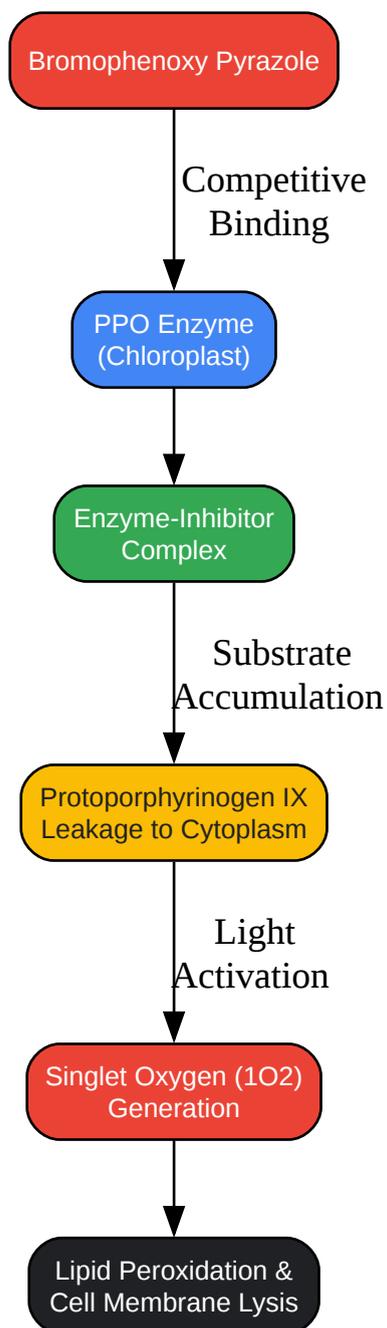


Figure 2: Cascade of events leading to herbicidal activity via PPO inhibition.

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Experimental Protocols: Biological Validation

Protocol A: PPO Enzyme Inhibition Assay

Purpose: To determine the

of the synthesized compound.

- Preparation: Isolate PPO enzyme from etiolated corn seedlings or use recombinant human PPO (for selectivity testing).
- Assay Mix:
 - Tris-HCl buffer (100 mM, pH 7.5)
 - EDTA (1 mM)
 - Substrate: Protoporphyrinogen IX (generated in situ by reduction of Protoporphyrin IX with sodium amalgam).
 - Test Compound: Dissolved in DMSO (Final concentration 0.1 nM to 100 M).
- Measurement:
 - Incubate enzyme + inhibitor for 15 mins at 30°C.
 - Initiate reaction by adding substrate.
 - Monitor fluorescence of the product (Protoporphyrin IX) at Ex: 405 nm / Em: 630 nm.
- Analysis: Plot % Inhibition vs. Log[Concentration] to derive

Protocol B: Antimicrobial Disc Diffusion

Purpose: Qualitative assessment of antibacterial spectrum.

- Strains: S. aureus (Gram +), E. coli (Gram -).[2]
- Plating: Inoculate Mueller-Hinton agar plates with CFU/mL bacterial suspension.

- Application: Place sterile 6mm filter paper discs impregnated with 10 L of compound (1 mg/mL in DMSO).
- Control: Ciprofloxacin (Positive), DMSO (Negative).
- Incubation: 37°C for 24 hours.
- Readout: Measure Zone of Inhibition (ZOI) in mm. A ZOI > 15mm indicates significant potency.

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Sources

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- 2. [researchgate.net \[researchgate.net\]](#)

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